molecular formula C15H13NO4S B2499939 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide CAS No. 2380069-13-4

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide

Cat. No.: B2499939
CAS No.: 2380069-13-4
M. Wt: 303.33
InChI Key: GCOCPDDFWADWGJ-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s structure includes a furan ring attached to a thiophene ring, which is further connected to a hydroxyethyl group and a furan-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-10(9-16-15(18)12-4-2-8-20-12)13-5-6-14(21-13)11-3-1-7-19-11/h1-8,10,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOCPDDFWADWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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